molecular formula C21H27N3O3 B185019 N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 56767-35-2

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No.: B185019
CAS No.: 56767-35-2
M. Wt: 369.5 g/mol
InChI Key: XDMRFEFMEXUCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a chemical compound offered for research and development purposes. Its structure incorporates a propanamide linker connecting a 4-methoxyphenyl group and a 4-(2-methoxyphenyl)piperazine moiety. The 4-(2-methoxyphenyl)piperazine group is a recognized pharmacophore in medicinal chemistry, frequently associated with compounds that exhibit high affinity for central nervous system (CNS) receptors. Scientific literature indicates that this specific piperazine subunit is found in ligands targeting serotonin (5-HT) and dopamine receptor systems . For instance, it is a key structural feature in selective antagonists for the 5-HT1A receptor and in compounds with high affinity and selectivity for dopamine D3 receptors, which are of research interest for neuropsychiatric disorders . Furthermore, amide derivatives containing similar piperazine fragments have been investigated in preclinical research for their potential anticonvulsant and antinociceptive (pain-blocking) activity . This compound is intended for use by qualified laboratory researchers only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

56767-35-2

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25)

InChI Key

XDMRFEFMEXUCBH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves the reaction of 4-methoxyphenylpiperazine with a suitable propanamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity
Research indicates that compounds containing piperazine moieties, such as N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, exhibit significant antidepressant effects. The piperazine ring is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications to the piperazine structure can enhance selective serotonin reuptake inhibition, thus providing a pathway for developing new antidepressants .

1.2 Antipsychotic Properties
The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. The presence of methoxyphenyl groups may enhance the affinity for dopamine receptors, particularly D3 receptors, which are implicated in the pathophysiology of these conditions .

Pharmacological Research

2.1 Analgesic and Anti-inflammatory Effects
Recent studies have highlighted the analgesic and anti-inflammatory properties of piperazine derivatives. This compound has shown promise in preclinical models for reducing pain and inflammation, potentially offering a new avenue for pain management therapies .

2.2 Urease Inhibition
The compound has also been evaluated for its urease inhibitory activity, which is significant in treating infections caused by urease-producing bacteria. Inhibition of urease can lead to reduced ammonia production and lower urinary pH, thus preventing the growth of pathogens .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological profiles. Variations in substituents on the piperazine ring and the aromatic systems can significantly affect biological activity. For example:

Substituent Effect on Activity
Methoxy groupsEnhance lipophilicity and receptor binding
Piperazine modificationsAlter selectivity towards different receptors

Case Studies

Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in this compound resulted in improved antidepressant-like behavior in rodent models when tested using the forced swim test (FST) and tail suspension test (TST) .

Case Study 2: Analgesic Potential
In a controlled trial assessing various piperazine compounds, this compound exhibited significant reductions in pain response compared to controls in both acute and chronic pain models, suggesting a viable candidate for further development as an analgesic agent .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound ID Substituents (R1, R2) Molecular Weight (g/mol) Yield (%) Physical State Key Data Sources
Target Compound 4-MeO-Ph, 2-MeO-Ph-Piperazine 369.46 N/A N/A Molecular properties
3f Cyclohexanecarbonyl, 4-MeO-Ph 535.66 37 Yellow oil NMR, HRMS
3g Cyclohexanecarbonyl, 3-F-Ph 523.62 53 Yellow oil NMR, HRMS
3h Cyclohexanecarbonyl, 4-F-Ph 523.62 62 Amorphous solid NMR, HRMS
3l Benzoyl, 4-F-Ph 494.56 76 Brown oil NMR, HRMS
3s Cyclopropanecarbonyl, 3-F-Ph 481.97 33 Yellow oil LC/MS (57% purity)
7b Piperidinyl, 4-MeO-Ph-acryloyl N/A N/A N/A Antibiofilm activity
Compound 6 4-MeO-Ph, pyrazole ~275.30 65 Crystalline solid SH-SY5Y cell assays

Key Observations :

  • Yield Trends : Fluorinated derivatives (e.g., 3g, 3h, 3l) generally exhibit higher yields (53–76%) compared to methoxy-substituted analogs (e.g., 3f: 37%), possibly due to enhanced reactivity or stability of halogenated intermediates .
  • Physical State : Bulky acyl groups (e.g., cyclohexanecarbonyl in 3f–3h) often result in oily products, whereas benzoyl derivatives (3l) or solid intermediates may form amorphous solids .
  • Purity : Compounds like 3s and 3t show moderate LC/MS purity (55–73%), highlighting challenges in isolating highly polar or complex analogs.

Structural-Activity Relationships :

  • Methoxy Groups : The 4-methoxyphenyl moiety (common in the target compound and analogs like 3f and 6) may enhance lipid solubility and CNS penetration.
  • Fluorine Substitution : Fluorinated analogs (e.g., 3g, 3h) could improve metabolic stability and binding affinity to hydrophobic targets.

Biological Activity

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C21H27N3O3
  • Molecular Weight : 357.46 g/mol
  • CAS Number : 1342229

The structure features a piperazine ring substituted with methoxyphenyl groups, which is known to influence its biological activity.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and enzymes. The following are key mechanisms identified in studies:

  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, making it a candidate for treating cognitive disorders such as Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties, particularly against Chlamydia species. The mechanism involves disruption of bacterial growth and reproduction, which could lead to the development of new antimicrobial agents .
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in vitro. This suggests possible applications in neurodegenerative disease management .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
AChE/BChE InhibitionIC50 values indicating effective inhibition
Antimicrobial ActivitySelective against Chlamydia
NeuroprotectionReduced cell death under oxidative stress

Case Study: Cholinesterase Inhibition

In a study assessing the cholinesterase inhibitory activity of compounds related to this compound, it was found that some derivatives exhibited significant inhibition with IC50 values below 10 µM. This suggests that modifications to the piperazine moiety can enhance activity against AChE and BChE, making them promising candidates for further development in treating cognitive impairments .

Case Study: Antimicrobial Properties

Research investigating the antimicrobial efficacy of this compound revealed that it effectively reduced chlamydial inclusion sizes in infected cells. The study demonstrated a dose-dependent response, with significant reductions in infection rates at concentrations as low as 5 µg/mL . This highlights the potential for developing targeted therapies against specific pathogens.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide?

  • Methodological Answer : Multi-step synthetic routes involving amide coupling and piperazine ring functionalization are commonly employed. For example, solid-phase synthesis using controlled anhydrous conditions with organic solvents (e.g., DCM or MeOH) can enhance purity and yield. Column chromatography (e.g., silica gel with DCM-MeOH gradients) is critical for purification . Reaction parameters such as temperature (20–60°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:carbonyl) should be optimized iteratively using design-of-experiment (DoE) frameworks .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine 1H/13C-NMR to resolve aromatic protons (δ 6.8–7.8 ppm) and piperazine/amide backbone signals (δ 2.5–3.5 ppm). IR spectroscopy identifies carbonyl stretches (~1660–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). HRMS (ESI+) validates the molecular ion ([M+H]+) and isotopic pattern matching the formula (e.g., C₂₁H₂₆N₃O₃ requires m/z 368.1976). Purity ≥95% is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What preliminary assays are used to evaluate its receptor selectivity?

  • Methodological Answer : Radioligand binding assays (e.g., α₁-adrenoceptor subtypes) using tritiated antagonists (³H-prazosin for α₁A, α₁B, α₁D) in transfected HEK293 cells. Competitive displacement curves (IC₅₀) and selectivity ratios (e.g., α₁D:α₁A >50-fold) are calculated. Functional assays (e.g., calcium flux in CHO cells) confirm antagonistic potency (EC₅₀) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy across different disease models?

  • Methodological Answer : Discrepancies (e.g., anticonvulsant vs. anti-inflammatory efficacy) may arise from model-specific target engagement. Use target deconvolution via chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify off-target interactions. Validate using CRISPR/Cas9-knockout models of suspected targets (e.g., COX-2 for inflammation) . Dose-response studies in parallel models (MES for seizures, LPS-induced inflammation in mice) clarify context-dependent effects .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Solubility : Co-solvent systems (e.g., PEG-400:water 1:1) or nanoformulation (liposomes) enhance aqueous solubility.
  • Bioavailability : Prodrug derivatization (e.g., esterification of methoxy groups) or CYP450 inhibition (e.g., co-administration with ketoconazole) prolongs half-life .
  • Blood-Brain Barrier Penetration : LogP optimization (<3) via substituent modification (e.g., replacing methoxy with trifluoromethoxy) .

Q. How can multi-target interactions (e.g., MMP inhibition, adrenoceptor antagonism) be systematically studied?

  • Methodological Answer : Employ polypharmacological profiling using:
  • In silico docking (AutoDock Vina) to predict binding affinities for MMP2/9 (PDB: 1CK7) and α₁-adrenoceptors.
  • Functional synergy assays : Co-treatment with selective inhibitors (e.g., marimastat for MMPs) to quantify additive/synergistic effects in cancer cell migration (wound-healing assay) .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied piperazine substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and measure changes in IC₅₀ (binding) or EC₅₀ (functional).
  • Linker Optimization : Replace the propanamide spacer with ethanamide or butanamide to assess steric effects on target engagement .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors to predict activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.